2-azido-6-chloropyridine
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Overview
Description
2-Azido-6-chloropyridine is an organic compound that belongs to the class of azido-substituted pyridines. It is characterized by the presence of an azido group (-N₃) and a chlorine atom attached to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-azido-6-chloropyridine typically involves the nucleophilic substitution of a halogenated pyridine derivative with sodium azide. One common method starts with 2,6-dichloropyridine, which undergoes a substitution reaction with sodium azide in a suitable solvent such as dimethylformamide (DMF) at elevated temperatures. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents, and implementing continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Azido-6-chloropyridine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different substituted pyridine derivatives.
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions, forming triazoles.
Reduction Reactions: The azido group can be reduced to an amine group under suitable conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMF or other polar aprotic solvents.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition reactions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or other reducing agents.
Major Products Formed
Substituted Pyridines: Various nucleophiles can replace the azido group, leading to a wide range of substituted pyridine derivatives.
Triazoles: Formed through cycloaddition reactions with alkynes.
Aminopyridines: Resulting from the reduction of the azido group.
Scientific Research Applications
2-Azido-6-chloropyridine has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of various heterocyclic compounds.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical agents due to its ability to form bioactive molecules.
Material Science: Utilized in the synthesis of functional materials with specific properties.
Mechanism of Action
The mechanism of action of 2-azido-6-chloropyridine primarily involves its reactivity as an azide. The azido group can undergo cycloaddition reactions, forming stable triazole rings, which are important in drug design and development . Additionally, the compound can be reduced to form amines, which are key intermediates in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Azido-3-chloropyridine
- 2-Azido-4-chloropyridine
- 2-Azido-5-chloropyridine
- 2-Azido-6-fluoropyridine
Uniqueness
2-Azido-6-chloropyridine is unique due to the specific positioning of the azido and chlorine groups on the pyridine ring, which influences its reactivity and the types of reactions it can undergo. This positional specificity allows for selective functionalization and the formation of unique derivatives that are not easily accessible from other azido-substituted pyridines .
Properties
CAS No. |
27217-81-8 |
---|---|
Molecular Formula |
C5H3ClN4 |
Molecular Weight |
154.6 |
Purity |
95 |
Origin of Product |
United States |
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